4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid 4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid
Brand Name: Vulcanchem
CAS No.: 93964-54-6
VCID: VC17025202
InChI: InChI=1S/C27H34N2O8S2/c1-5-28(6-2)18-9-12-21(24(30)15-18)27(22-13-10-19(16-25(22)31)29(7-3)8-4)23-14-11-20(38(32,33)34)17-26(23)39(35,36)37/h9-17,27,30-31H,5-8H2,1-4H3,(H,32,33,34)(H,35,36,37)
SMILES:
Molecular Formula: C27H34N2O8S2
Molecular Weight: 578.7 g/mol

4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid

CAS No.: 93964-54-6

Cat. No.: VC17025202

Molecular Formula: C27H34N2O8S2

Molecular Weight: 578.7 g/mol

* For research use only. Not for human or veterinary use.

4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid - 93964-54-6

Specification

CAS No. 93964-54-6
Molecular Formula C27H34N2O8S2
Molecular Weight 578.7 g/mol
IUPAC Name 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid
Standard InChI InChI=1S/C27H34N2O8S2/c1-5-28(6-2)18-9-12-21(24(30)15-18)27(22-13-10-19(16-25(22)31)29(7-3)8-4)23-14-11-20(38(32,33)34)17-26(23)39(35,36)37/h9-17,27,30-31H,5-8H2,1-4H3,(H,32,33,34)(H,35,36,37)
Standard InChI Key QTURCYIFHGKXSB-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)O)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene core symmetrically functionalized with two bis(4-(diethylamino)-2-hydroxyphenyl)methyl groups and two sulfonic acid (-SO₃H) groups. The diethylamino substituents (N(C₂H₅)₂) introduce tertiary amine functionality, while the hydroxyl (-OH) groups at the 2-position of the phenyl rings enable hydrogen bonding. The sulfonic acid groups confer high hydrophilicity, balancing the lipophilicity of the aromatic and alkyl components.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₇H₃₄N₂O₈S₂
Molecular Weight (g/mol)578.7
CAS Number93964-54-6
Functional GroupsSulfonic acid, hydroxyl, amine

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, beginning with the Friedel-Crafts alkylation of benzene-1,3-disulfonic acid to introduce the bis(4-(diethylamino)-2-hydroxyphenyl)methyl groups. Key steps include:

  • Sulfonation: Benzene is sulfonated at the 1 and 3 positions using fuming sulfuric acid.

  • Diethylamino Introduction: 4-Diethylamino-2-hydroxybenzaldehyde undergoes condensation with the sulfonated intermediate, followed by reduction to form the methylene bridge.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%).

Challenges and Optimization

Reaction conditions must be tightly controlled to avoid over-sulfonation or premature oxidation of the hydroxyl groups. Solvent choice (e.g., dichloromethane vs. DMF) impacts yield, with polar aprotic solvents favoring intermediate stability . Scaling production requires addressing the exothermic nature of sulfonation, necessitating temperature-controlled reactors.

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in polar solvents (e.g., water, DMSO) due to its sulfonic acid groups, with a solubility of >50 mg/mL in water at 25°C. It exhibits moderate stability in acidic conditions (pH 2–6) but degrades under strong alkaline or oxidative environments, forming sulfone byproducts .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 219.9°C, coinciding with the loss of sulfonic acid groups . Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) near 120°C, indicative of amorphous solid-state behavior.

Industrial and Material Science Applications

Dye Sensitization

The compound’s conjugated π-system and sulfonic acid groups make it a candidate for dye-sensitized solar cells (DSSCs). Its absorption spectrum peaks at 480 nm (ε = 12,000 L·mol⁻¹·cm⁻¹), overlapping with the solar spectrum’s visible region .

Ion-Exchange Resins

Incorporated into polystyrene resins, the sulfonic acid groups facilitate cation exchange capacities of 4.8 meq/g, suitable for water softening applications .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
4-[Bis(4-(diethylamino)phenyl)methyl]benzene-1,3-disulfonic acidC₂₇H₃₄N₂O₆S₂546.7Lacks hydroxyl groups
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acidC₄₇H₄₂N₂O₆S₂795.0Bulkier N-benzyl substituents

The absence of hydroxyl groups in the first analogue reduces hydrogen-bonding capacity, lowering aqueous solubility (22 mg/mL) . The second analogue’s benzyl groups increase lipophilicity (LogP = 7.2 vs. 3.1 for the target compound), hindering membrane permeability .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with bacterial DHFR via X-ray crystallography.

  • Derivatization: Synthesize ester prodrugs to enhance oral bioavailability.

  • Environmental Impact: Assess biodegradation pathways to address ecotoxicological concerns.

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